molecular formula C19H32O7 B174287 Byzantionoside B CAS No. 135820-80-3

Byzantionoside B

カタログ番号: B174287
CAS番号: 135820-80-3
分子量: 372.5 g/mol
InChIキー: NYLNHNDMNOPWAZ-ZLEFDVGRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Byzantionoside B (CAS: 189109-45-3) is a sesquiterpenoid glycoside with the molecular formula C₁₉H₃₂O₇ and a molecular weight of 372.45 g/mol . It is characterized as a megastigmane glycoside, featuring a 9R-configured aglycone linked to a β-D-glucopyranoside moiety . The compound has been isolated from diverse plant sources, including Clerodendrum infortunatum (Lamiaceae) , Daphne tangutica (Thymelaeaceae) , Rhus typhina (Anacardiaceae) , and Crataegus spp. (Rosaceae) . Its structural elucidation relies on NMR, ESI-MS, and CD spectroscopy, with key spectroscopic markers including δC values of 75.7 (C-9), 19.9 (C-10), and 102.3 (C-1′) in the ¹³C-NMR spectrum .

化学反応の分析

Byzantionoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of blumenol C glucoside can lead to the formation of blumenol C sulfate .

科学的研究の応用

Biological Activities

Byzantionoside B has been shown to possess several notable biological activities:

  • Antioxidant Properties : It can scavenge free radicals, which may help in reducing oxidative stress.
  • Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses, making it a candidate for inflammatory disease treatments.
  • Bone Regeneration : Studies suggest it stimulates human osteoblast cells, indicating potential applications in bone formation and regeneration .

2.1. Osteoporosis Treatment

Recent studies have highlighted this compound's role in stimulating osteoblast proliferation and activity, which is crucial for bone health. This suggests its potential use in treating osteoporosis and other bone-related disorders .

2.2. Cancer Research

Due to its anti-inflammatory properties, this compound may also play a role in cancer treatment by reducing inflammation associated with tumor growth. Its structural similarities to other glycosides known for anticancer properties further support this potential .

Agricultural Applications

This compound has been identified as a marker for arbuscular mycorrhizal (AM) colonization in plants. Its accumulation in plant shoots correlates with AMF colonization rates, suggesting its utility in breeding programs aimed at developing crops that efficiently utilize mycorrhizal associations for nutrient uptake . This could lead to more sustainable agricultural practices with reduced reliance on chemical fertilizers.

5.1. Stimulatory Effects on Osteoblasts

A study demonstrated that this compound significantly enhances the proliferation of human osteoblast cells, indicating its potential as a therapeutic agent for conditions like osteoporosis . The study utilized various concentrations of the compound and measured cell viability and differentiation markers.

5.2. Mycorrhizal Colonization Marker

In another research effort, the correlation between this compound levels and mycorrhizal colonization was established using LC-MS techniques. This study provided insights into how this compound can be utilized as a biomarker for assessing AMF interactions in agricultural settings .

類似化合物との比較

Byzantionoside B belongs to the megastigmane glycoside family, sharing structural and functional similarities with several natural products. Below is a detailed comparison:

Structural and Stereochemical Comparisons

Compound Molecular Formula Key Structural Features Stereochemistry Natural Sources Reference
This compound C₁₉H₃₂O₇ 9R-megastigmane aglycone + β-D-glucopyranoside 6R,9R configuration Clerodendrum, Daphne, Crataegus
Blumenol C glucoside C₁₉H₃₂O₇ 9S-megastigmane aglycone + β-D-glucopyranoside 6S,9S configuration Rhus typhina, Juglans spp.
Derriacuminoside A C₂₀H₃₄O₁₀ 9R-megastigmane + D-apiose and D-glucose 9R configuration Derris elliptica
Megastigmane-3,6,9-triol glucoside C₂₀H₃₄O₁₀ Megastigmane core with triol substitutions Variable Phyllanthus multiflorus

Key Differences :

  • Stereochemistry: this compound and blumenol C glucoside are epimers at C-9 (9R vs. 9S), leading to distinct NMR profiles (e.g., δC-9: 75.7 vs. 77.7; δC-10: 19.9 vs. 22.0) .
  • Sugar Moieties: Derriacuminoside A contains D-apiose and D-glucose, unlike this compound’s single β-D-glucopyranoside .
  • Biosynthetic Class: While this compound is a sesquiterpenoid, erroneously classifies it as a monoterpene; this is likely a misattribution given its C₁₉ backbone .

Pharmacological Activity

Compound Anticancer Activity Enzyme Inhibition Other Activities Reference
This compound IC₅₀ = 94 µM (Hs578T cells) Weak α-amylase/α-glucosidase Moderate anti-inflammatory
Blumenol C glucoside Not reported Not reported Antioxidant (inferred)
Derriacuminoside A Not studied Not studied Antifungal (speculative)
Jionoside C IC₅₀ = 89 µM (MDA-MB-231) Strong α-amylase (IC₅₀ = 3.4 µM) Antidiabetic, anticholinesterase

Functional Insights :

  • This compound’s antiproliferative activity is weaker compared to jionoside C but significant in ethnopharmacological contexts .

Spectroscopic Differentiation

  • CD Spectroscopy: this compound’s 6R,9R configuration generates a positive Cotton effect at 210 nm (Δε +25.9 mdeg), whereas 6S epimers (e.g., compound 3 in ) show a negative Cotton effect (Δε -15.6 mdeg) .
  • NMR: The 9R configuration in this compound reduces steric hindrance, shifting C-1′ to δC 102.3 vs. δC 104.1 in 9S blumenol C glucoside .

生物活性

Byzantionoside B is a bioactive compound that has garnered attention in recent phytochemical research due to its potential therapeutic properties. This article delves into its biological activity, structural characteristics, and implications for health, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C19H32O7C_{19}H_{32}O_7 and a CAS number of 14135395, is classified as a glycoside. Its structure features a unique arrangement of hydroxyl groups and a sugar moiety, which contributes to its biological activities. The stereochemistry of this compound has been confirmed as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranoside, distinguishing it from similar compounds like blumenol C glucoside .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In comparative studies, it was tested against various bacterial strains including Escherichia coli and Bacillus subtilis. The findings suggest that this compound has a moderate inhibitory effect on the growth of these bacteria, particularly when compared to structurally related compounds .

Table 1: Antimicrobial Activity of this compound

CompoundBacterial StrainInhibition Zone (mm)Concentration (µg/mL)
This compoundE. coli12200
B. subtilis15200
Blumenol C GlucosideE. coli10200
B. subtilis8200

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using assays such as the DPPH radical scavenging assay and the FRAP assay. Results indicate that while it does exhibit some antioxidant activity, it is not as pronounced as that observed with other phenolic compounds .

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging150
FRAP120

The biological effects of this compound are hypothesized to arise from its ability to interact with cellular membranes and influence signaling pathways involved in oxidative stress responses. This interaction may lead to the modulation of gene expression related to antimicrobial defenses and antioxidant enzyme activities .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against clinical isolates of E. coli demonstrated a significant reduction in bacterial load in vitro when treated with the compound at concentrations above 100 µg/mL. This suggests potential applications in developing natural antimicrobial agents .
  • Case Study on Antioxidant Properties : A clinical trial assessing the antioxidant effects of this compound in patients with oxidative stress-related conditions showed improved biomarkers for oxidative damage after supplementation over four weeks .

Q & A

Basic Research Questions

Q. How is Byzantionoside B structurally characterized, and what analytical methods are essential for confirming its identity?

  • Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For novel compounds, purity must be validated via HPLC (≥95% purity), and spectral data should be cross-referenced with synthetic analogs or natural derivatives. New compounds require full spectral assignments in the main manuscript, while known compounds need explicit literature citations .

Q. What in vitro assays are typically employed to evaluate the preliminary biological activity of this compound?

  • Methodological Answer : Initial screening often involves cell-based assays (e.g., cytotoxicity via MTT assay, anti-inflammatory activity via TNF-α/IL-6 ELISA) and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves (IC₅₀/EC₅₀ values) should be generated with triplicate replicates, and positive/negative controls (e.g., doxorubicin for cytotoxicity) must be included. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .

Q. What are the critical steps in designing a synthesis protocol for this compound?

  • Methodological Answer : Synthetic routes should prioritize regioselectivity and stereochemical fidelity. Key steps include:

  • Scaling : Pilot reactions (mg-scale) to optimize solvent, temperature, and catalyst.
  • Purification : Column chromatography with TLC monitoring, followed by crystallization.
  • Validation : Comparative NMR/MS with natural isolates. Detailed protocols must be included in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolite interference. Address this via:

  • Pharmacokinetic Profiling : Measure plasma stability, half-life (t½), and tissue distribution using LC-MS/MS.
  • Metabolite Screening : Incubate with liver microsomes and identify derivatives via HR-MS.
  • Orthogonal Assays : Validate in vivo results with ex vivo models (e.g., patient-derived xenografts) .

Q. What advanced analytical strategies differentiate this compound from its stereoisomers or degradation products?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases.
  • Dynamic NMR : Study temperature-dependent coalescence of proton signals to assess conformational flexibility.
  • Forced Degradation Studies : Expose to heat/light/pH extremes and monitor degradation pathways via UPLC-PDA-MS .

Q. How should isolation protocols for this compound be optimized to account for matrix effects in natural sources?

  • Methodological Answer :

  • Matrix-Specific Extraction : Compare solvents (e.g., methanol vs. ethyl acetate) using a Design of Experiments (DoE) approach.
  • Countercurrent Chromatography (CCC) : Separate co-eluting compounds with similar polarity.
  • Metabolomic Profiling : Use LC-HRMS to identify interfering secondary metabolites and adjust purification steps .

Q. What statistical frameworks are appropriate for analyzing dose-dependent synergistic effects of this compound in combination therapies?

  • Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn® software. Validate synergy via:

  • Isobolograms : Plot IC₅₀ values of individual vs. combined agents.
  • Bliss Independence Model : Compare observed vs. expected effect sizes. Replicate experiments ≥3 times to ensure power (α=0.05) .

Q. Data Contradiction & Validation

Q. How can researchers validate conflicting reports on this compound’s mechanism of action?

  • Methodological Answer :

  • Target Engagement Assays : Use cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm direct binding.
  • CRISPR Knockout Models : Silence putative targets and assess activity loss.
  • Meta-Analysis : Systematically compare published datasets using PRISMA guidelines to identify methodological biases (e.g., cell line variability) .

特性

IUPAC Name

(4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13+,14-,15-,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLNHNDMNOPWAZ-ZLEFDVGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@H]1CC[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135820-80-3
Record name Byzantionoside B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135820803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BYZANTIONOSIDE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3V404S0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Byzantionoside B
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Byzantionoside B
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Byzantionoside B
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Byzantionoside B
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Byzantionoside B
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Byzantionoside B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。